molecular formula C15H16N6OS B2597870 3-(Furan-2-yl)-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyridazine CAS No. 2380180-14-1

3-(Furan-2-yl)-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyridazine

Cat. No.: B2597870
CAS No.: 2380180-14-1
M. Wt: 328.39
InChI Key: JIQQWXXSTJTRIO-UHFFFAOYSA-N
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Description

This pyridazine derivative features a furan-2-yl group at the 3-position and a piperazine-linked 3-methyl-1,2,4-thiadiazol-5-yl moiety at the 6-position. Pyridazine cores are known for their versatility in medicinal chemistry due to their electron-deficient aromatic system, which facilitates interactions with biological targets.

Properties

IUPAC Name

5-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-3-methyl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6OS/c1-11-16-15(23-19-11)21-8-6-20(7-9-21)14-5-4-12(17-18-14)13-3-2-10-22-13/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQQWXXSTJTRIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiadiazole intermediates, followed by their coupling with piperazine and pyridazine derivatives under controlled conditions. Specific reagents and catalysts, such as potassium tert-butylate in tetrahydrofuran, are often used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydropyridazines and related compounds.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Pharmacological Activities

Research indicates that derivatives of thiadiazole compounds exhibit a wide range of pharmacological properties. The specific compound under review has been studied for its potential in the following areas:

1. Anticancer Activity

  • Thiadiazole derivatives have shown significant anticancer properties. For instance, compounds containing thiadiazole structures have been reported to inhibit cell proliferation in various cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer) with IC50 values indicating potent activity .
  • A study highlighted that the incorporation of a piperazine moiety enhances the antitumor activity against breast cancer cells (MCF-7), suggesting that structural modifications can lead to improved efficacy .

2. Antimicrobial Properties

  • Thiadiazole derivatives are known for their antimicrobial activities against both gram-positive and gram-negative bacteria. The compound's structural components may contribute to its effectiveness against pathogens like E. coli and S. aureus .
  • In vitro studies have indicated that certain derivatives exhibit noteworthy antibacterial effects, outperforming standard commercial bactericides in some cases .

3. Anti-inflammatory Effects

  • Research has demonstrated that thiadiazole derivatives possess anti-inflammatory properties, with some compounds showing promising results in reducing inflammation comparable to established drugs like diclofenac sodium .

4. Anticonvulsant Activity

  • The potential for anticonvulsant activity has also been explored in thiadiazole derivatives, indicating their utility in treating seizure disorders .

Case Studies

Several studies have documented the effectiveness of similar compounds:

StudyCompoundActivityFindings
5-Aryl-1,3,4-thiadiazolesAnticancerExhibited significant cytotoxicity against various cancer cell lines.
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo)AntimicrobialShowed superior antibacterial activity compared to commercial agents.
Pyrazole carboxylic acid derivativesAnti-inflammatoryDemonstrated potent inhibition of carbonic anhydrase isoenzymes.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors in the central nervous system to produce therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The table below summarizes structural and functional differences between the target compound and related derivatives:

Compound Name Core Structure Substituents Reported Activities Reference ID
3-(Furan-2-yl)-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyridazine Pyridazine 3-Furan-2-yl; 6-Piperazine-3-methyl-1,2,4-thiadiazole Inferred: Potential antimicrobial/antiplatelet (based on analogs) -
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine Pyridazine 3-Chloro; 6-Piperazine-(4-chlorophenoxy)propyl Anti-inotropic, antiplatelet aggregation, antibacterial
3-(5-Methylfuran-2-yl)-6-(piperazin-1-yl)pyridazine Pyridazine 3-5-Methylfuran-2-yl; 6-Piperazine (no thiadiazole) Unspecified; methylfuran may improve metabolic stability vs. furan
Patent derivatives (EP 3 768 669 B1) Pyridine/Spiro Varied: Thiazole, thiadiazole, or spiro structures (e.g., azaspiro[3.3]heptane) Likely CNS/antiviral targets (spiro systems enhance bioavailability)
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid-(5-(4-chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide Pyrazole Thiadiazine ring with 4-chlorophenyl Antimicrobial (thiadiazine moiety contributes to activity)

Key Comparative Insights

Piperazine-Linked Substituents
  • Thiadiazole vs. Chlorophenoxypropyl (): The target compound’s 3-methyl-1,2,4-thiadiazole group is more electron-deficient than the 4-chlorophenoxypropyl chain in ’s derivative. This could enhance interactions with polar biological targets (e.g., enzymes or receptors requiring hydrogen bonding) .
  • Thiadiazole vs.
Core Structure Variations
  • Pyridazine vs. Pyridine/Spiro Systems (): Pyridazine’s electron-deficient nature contrasts with pyridine-based derivatives in . The latter’s spiro systems (e.g., azaspiro[3.3]heptane) likely improve solubility and blood-brain barrier penetration, making them candidates for CNS applications .
Furan Modifications
  • Methylfuran vs. Furan (): The methyl group in ’s 5-methylfuran-2-yl derivative may increase metabolic stability by shielding reactive sites, whereas the target compound’s unsubstituted furan could enhance π-π interactions but may be more prone to oxidation .

Pharmacological Implications

  • Antimicrobial Potential: The thiadiazole and piperazine groups in the target compound align with antibacterial activities observed in ’s chlorophenoxypropyl analog, though the absence of chlorine substituents might reduce toxicity .
  • Metabolic Stability: Compared to ’s spiro derivatives, the target compound’s simpler structure may limit bioavailability but improve synthetic accessibility.

Biological Activity

3-(Furan-2-yl)-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyridazine is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the furan and thiadiazole moieties, suggest various mechanisms of action that can be explored through detailed studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H14N4SC_{12}H_{14}N_4S, with a molecular weight of approximately 246.33 g/mol. The structure includes a pyridazine core linked to both a furan ring and a piperazine derivative containing a thiadiazole substituent. The presence of these functional groups is indicative of its potential interactions with biological targets.

PropertyValue
Molecular FormulaC12H14N4S
Molecular Weight246.33 g/mol
IUPAC NameThis compound
Canonical SMILESCC1=NN=C(N=C1)C2=CC=CO2

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiadiazole rings have been shown to inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis (Mtb) . The specific activity against Mtb has been documented, with compounds achieving minimum inhibitory concentrations (MIC) as low as 3.125 µg/mL . This suggests that the compound may possess comparable efficacy against resistant strains.

Anticancer Potential

The anticancer activity of heterocyclic compounds such as this one has been extensively studied. A related study highlighted the effectiveness of thiadiazole derivatives in inducing cytotoxicity in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves cell cycle arrest and apoptosis induction through modulation of key regulatory proteins . The incorporation of piperazine moieties has been shown to enhance cytotoxic effects significantly .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been reported to inhibit enzymes critical for bacterial survival and proliferation.
  • Disruption of Cellular Processes : By interfering with DNA replication and repair mechanisms in cancer cells, these compounds can lead to increased apoptosis rates.
  • Modulation of Signaling Pathways : The compound may influence pathways involved in cell survival and death, particularly through the regulation of Bcl-2 family proteins .

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Study on Antimicrobial Activity : A derivative was tested against various strains of Mtb and showed significant activity against monoresistant strains with promising metabolic stability .
  • Anticancer Evaluation : In vitro studies demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against MCF-7 cells, indicating strong potential for further development as anticancer agents .

Q & A

Q. How can crystallographic data inform formulation development?

  • Methodological Answer :
  • Polymorph Screening : Use solvent-drop grinding to identify stable polymorphs with improved solubility or dissolution rates .
  • Co-Crystallization : Explore co-crystals with succinic acid to enhance bioavailability via hydrogen-bonding networks .

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